

An In-depth Technical Guide to 7-Oxo-ganoderic acid Z

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Compound of Interest

Compound Name: 7-Oxo-ganoderic acid Z

Cat. No.: B12400513

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CAS Number: 929248-72-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxo-ganoderic acid Z is a lanostane-type triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*, commonly known as Reishi or Lingzhi.[1] As a member of the extensive family of ganoderic acids, this compound has garnered scientific interest for its diverse pharmacological activities. Triterpenoids from *Ganoderma* species are recognized for their potential therapeutic applications, including anti-tumor, anti-inflammatory, and antioxidant effects.[1] This technical guide provides a comprehensive overview of the available scientific data on **7-Oxo-ganoderic acid Z**, focusing on its chemical properties, biological activities, and mechanisms of action, with detailed experimental protocols for its evaluation.

Chemical Properties

7-Oxo-ganoderic acid Z is a highly oxygenated tetracyclic triterpenoid. Its core structure is based on the lanostane skeleton.

Property	Value	Reference
CAS Number	929248-72-6	[1]
Molecular Formula	C ₃₀ H ₄₆ O ₄	[1]
Molecular Weight	470.70 g/mol	[1]
IUPAC Name	(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid	[2]
Class	Triterpenoid	[1][2]

Biological Activities and Quantitative Data

7-Oxo-ganoderic acid Z has been investigated for several biological activities, positioning it as a compound of interest for further pharmacological development.[1]

Anti-Tumor Activity

While specific data for **7-Oxo-ganoderic acid Z** is limited, related compounds from Ganoderma show significant anti-proliferative effects. For instance, a structurally similar compound, **7-Oxo-ganoderic acid Z2**, has demonstrated inhibitory activity against lung cancer cells.

Compound	Cell Line	Assay	IC ₅₀ (μM)	Reference
7-Oxo-ganoderic acid Z2	H460 (Human lung cancer)	MTT	43.1	[3]

Anti-Mycobacterial Activity

7-Oxo-ganoderic acid Z has been identified as a natural product with activity against *Mycobacterium tuberculosis*.^[4] While specific Minimum Inhibitory Concentration (MIC) values for this particular compound are not detailed in the currently available literature, related lanostane triterpenoids from *Ganoderma* species have shown potent activity. For example, a semi-synthetic derivative of a natural anti-TB lanostane exhibited an MIC of 0.313 µg/mL against the virulent H37Rv strain.^[5]

Compound	Strain	Assay	MIC (µg/mL)	Reference
7-Oxo-ganoderic acid Z	<i>Mycobacterium tuberculosis</i>	N/A	Data not available	^[4]
Lanostane Triterpenoid Derivative (GA003)	<i>M. tuberculosis</i> H37Rv	MABA	0.313	^[5]
Lanostane Triterpenoid Derivative (GA003)	<i>M. tuberculosis</i> XDR Strains	MABA	0.313 - 1.25	^[5]

Anti-Inflammatory and Antioxidant Activities

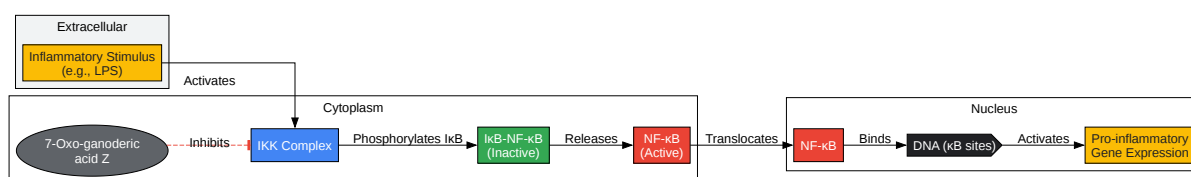
This compound is known to modulate inflammatory pathways and exhibit antioxidant properties.^[1] The mechanism is believed to involve the inhibition of key signaling molecules like NF-κB and the MAPK pathways.^[1] Specific EC₅₀ or IC₅₀ values for these activities are not yet published.

Signaling Pathways and Mechanism of Action

7-Oxo-ganoderic acid Z is reported to exert its biological effects by modulating key cellular signaling pathways that are central to inflammation and cell proliferation, namely the NF-κB and MAPK pathways.^[1]

Inhibition of NF-κB Signaling Pathway

The NF- κ B pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF- κ B is sequestered in the cytoplasm by its inhibitor, I κ B. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of I κ B, allowing NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Ganoderic acids typically inhibit this pathway, preventing NF- κ B activation.[6][7]

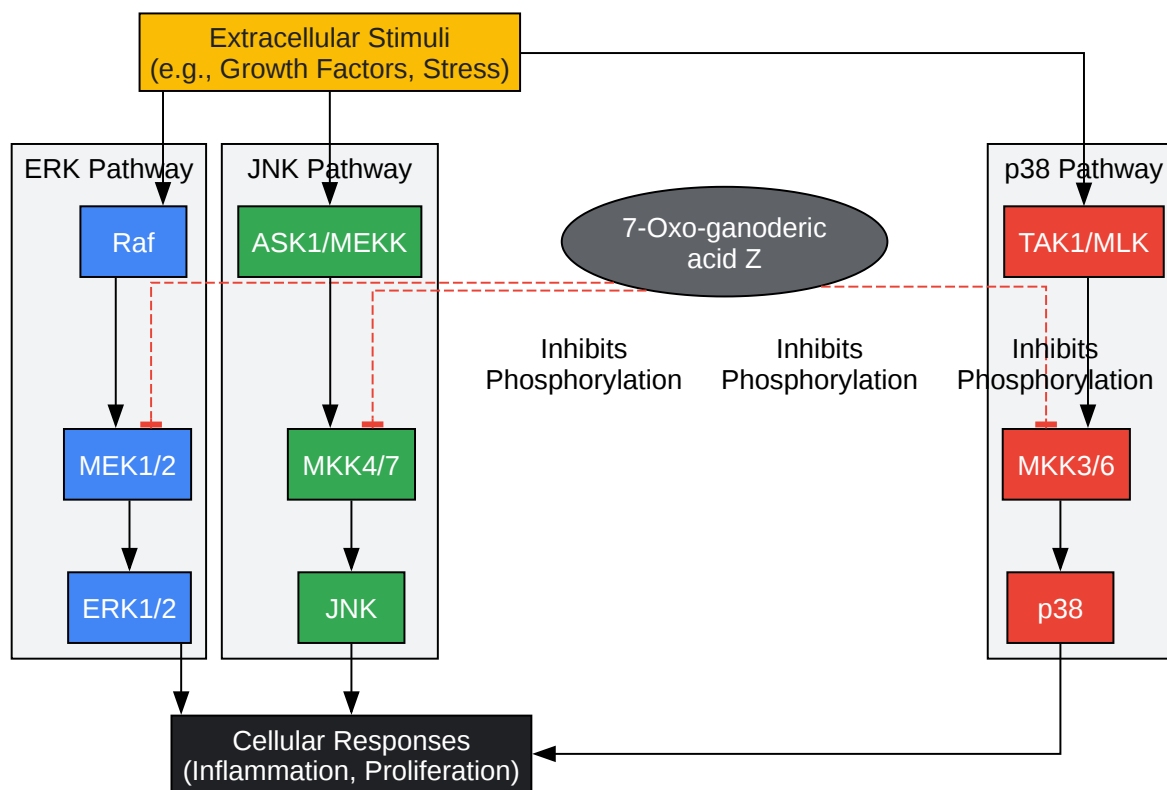


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Inhibition of the NF- κ B Signaling Pathway.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like proliferation, differentiation, and stress response. It typically consists of three main kinase tiers: ERK, JNK, and p38. Aberrant activation of these pathways is common in cancer and inflammatory conditions. **7-Oxo-ganoderic acid Z** is thought to interfere with the phosphorylation cascade within the MAPK pathway, leading to a reduction in the inflammatory and proliferative responses.[1]



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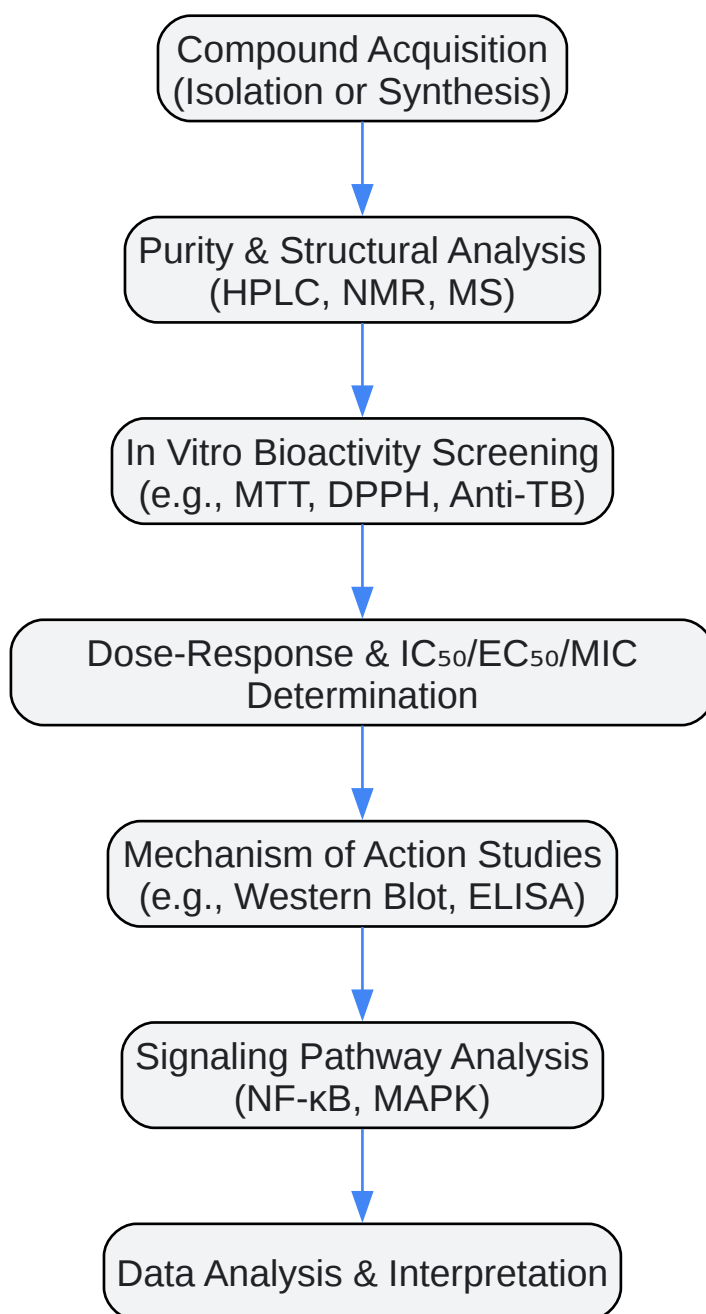
General Modulation of MAPK Signaling Pathways.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activities of **7-Oxo-ganoderic acid Z**.

General Experimental Workflow

A typical workflow for evaluating the bioactivity of a natural product like **7-Oxo-ganoderic acid Z** involves a series of steps from initial screening to mechanistic studies.



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General workflow for bioactive compound evaluation.

Anti-Tumor Activity: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effect of the compound on cancer cell lines.

- Cell Culture: Culture human cancer cells (e.g., H460) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

- **Seeding:** Seed cells into 96-well plates at a density of 5×10^3 to 1×10^4 cells/well and allow them to adhere overnight.
- **Treatment:** Prepare serial dilutions of **7-Oxo-ganoderic acid Z** in culture medium. Replace the existing medium with 100 μ L of the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- **Incubation:** Incubate the plates for 24, 48, or 72 hours.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the control and determine the IC_{50} value using non-linear regression analysis.

Anti-Mycobacterial Activity: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is commonly used to determine the MIC of compounds against *M. tuberculosis*.

- **Inoculum Preparation:** Grow *M. tuberculosis* (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with OADC. Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:50.
- **Plate Preparation:** Add 100 μ L of sterile Middlebrook 7H9 broth to all wells of a 96-well plate. Add 100 μ L of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.
- **Inoculation:** Add 100 μ L of the prepared bacterial inoculum to each well. Include a drug-free control and a sterile control.

- Incubation: Seal the plate and incubate at 37°C for 5-7 days.
- Alamar Blue Addition: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.
- Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of the compound on NO production in LPS-stimulated macrophages.

- Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.
- Seeding: Seed cells in a 96-well plate at a density of 5×10^4 cells/well and incubate overnight.
- Pre-treatment: Treat the cells with various concentrations of **7-Oxo-ganoderic acid Z** for 1 hour.
- Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
- Griess Assay: Collect 50 µL of the cell culture supernatant from each well. Mix it with 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.
- Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.
- Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of the compound.

- **Solution Preparation:** Prepare a stock solution of **7-Oxo-ganoderic acid Z** in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- **Reaction Mixture:** In a 96-well plate, add 100 µL of the compound at various concentrations to the wells.
- **DPPH Addition:** Add 100 µL of the DPPH solution to each well. Include a control with methanol instead of the sample. Ascorbic acid can be used as a positive control.
- **Incubation:** Incubate the plate in the dark at room temperature for 30 minutes.
- **Absorbance Measurement:** Measure the absorbance at 517 nm.
- **Data Analysis:** Calculate the percentage of DPPH scavenging activity using the formula: $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$. Determine the EC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

Conclusion

7-Oxo-ganoderic acid Z, a triterpenoid from *Ganoderma lucidum*, demonstrates a range of promising biological activities, including anti-tumor, anti-mycobacterial, anti-inflammatory, and antioxidant effects. Its mechanism of action appears to be linked to the modulation of fundamental cellular signaling pathways such as NF-κB and MAPK. While quantitative data for this specific compound is still emerging, the information available for closely related ganoderic acids underscores its potential as a lead compound for drug discovery. Further in-depth studies are warranted to fully elucidate its therapeutic potential, establish precise efficacy and safety profiles, and explore its utility in preclinical models of human diseases.

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